
Decaplanin
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La decaplanina se produce mediante el cultivo de la cultura de actinomicetos Y-86,36910 (DSM 4763) en condiciones aeróbicas en un medio acuoso . Esta cultura se aisló del suelo recolectado cerca de Pune, Maharashtra, India . Se pueden obtener variantes y mutantes de esta cultura utilizando mutágenos como la luz ultravioleta o la N-metil-N'-nitro-N-nitrosoguanidina .
Métodos de producción industrial
La producción industrial de decaplanina implica la fermentación del cultivo de actinomicetos seguida de procesos de purificación para obtener decaplanina cristalina y sus sales . Estas sales son adecuadas para la administración de decaplanina en forma de soluciones inyectables .
Análisis De Reacciones Químicas
Tipos de reacciones
La decaplanina se somete a varias reacciones químicas, que incluyen:
Oxidación: La decaplanina se puede oxidar en condiciones específicas para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar la estructura del glicopéptido.
Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos que facilitan las reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y la ruta de reacción específica.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen estructuras de glicopéptidos modificados con actividad biológica alterada. Estas modificaciones pueden mejorar o reducir la actividad antibiótica de la decaplanina.
Aplicaciones Científicas De Investigación
Chemistry
- Model Compound : Decaplanin serves as a model compound for studying the properties and mechanisms of glycopeptide antibiotics. Researchers utilize it to understand the structural characteristics that contribute to antibiotic efficacy and resistance mechanisms in bacteria.
Biology
- Bacterial Cell Wall Synthesis : The compound is employed in research focused on bacterial cell wall synthesis pathways. It aids in elucidating how antibiotics interact with bacterial cells and the biochemical processes involved in antibiotic resistance .
Medicine
- Infection Treatment : this compound has been investigated for its potential use in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against various strains has been documented, indicating its promise as a therapeutic agent .
- In Vivo Studies : In laboratory studies involving mice infected with Staphylococcus aureus, this compound demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for various pathogens, showing effective inhibition at concentrations ranging from 0.12 to 4 micrograms/ml for most strains tested .
Industry
- Antibiotic Development : this compound is used in the development of new antibiotics and fermentation processes for antibiotic production. Its unique properties make it a candidate for further exploration in pharmaceutical applications .
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria
Bacteria Species | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 0.12 - 4 |
Enterococcus faecalis | 0.12 - 4 |
Enterococcus faecium | 0.12 - 4 |
Streptococcus pyogenes | 0.12 - 4 |
Coagulase-negative staphylococci | ≥8 |
Data derived from laboratory studies assessing the antibacterial efficacy of this compound against clinical isolates .
Table 2: In Vivo Efficacy of this compound in Animal Models
Pathogen | Infection Model | Result |
---|---|---|
Staphylococcus aureus | Mice | Significant reduction in bacterial load |
Enterococcus faecalis | Mice | Effective treatment observed |
Results from experiments evaluating this compound's therapeutic potential in vivo .
Case Studies
- Clinical Isolate Study : A study conducted at the University of Iowa Hospitals examined this compound's activity against bloodstream isolates from patients. The results indicated that this compound was effective against most Gram-positive strains, although some Enterococcus species showed resistance .
- Resistance Mechanisms : Research into glycopeptide antibiotic resistance highlighted the importance of understanding how bacteria adapt to antibiotics like this compound. This ongoing research aims to develop strategies to combat resistance and enhance the efficacy of existing antibiotics .
Mecanismo De Acción
La decaplanina ejerce sus efectos inhibiendo la síntesis de las paredes celulares bacterianas . Se une al extremo acil-D-alanil-D-alanina de los precursores peptidoglicanos, evitando la adición de nuevas unidades a la cadena peptidoglicana . Esta inhibición interrumpe la síntesis de la pared celular, lo que lleva a la muerte celular bacteriana.
Comparación Con Compuestos Similares
Compuestos similares
La decaplanina es similar a otros antibióticos glicopéptidos, que incluyen:
- Vancomicina
- Teicoplanina
- Telavancina
- Ramoplanina
- Corbomicina
- Complestatín
- Bleomicina
Singularidad
Lo que diferencia a la decaplanina de otros antibióticos glicopéptidos es su estructura única y actividad específica contra ciertas bacterias grampositivas. Su producción a partir de una nueva cultura de actinomicetos también lo distingue de otros antibióticos de esta clase .
Actividad Biológica
Decaplanin, a novel glycopeptide antibiotic derived from Amycolatopsis decaplanina, has garnered attention for its potent antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound through various studies, including in vitro and in vivo findings, minimum inhibitory concentrations (MICs), and potential therapeutic applications.
Overview of this compound
This compound is classified as a glycopeptide antibiotic, similar to vancomycin and teicoplanin, and is primarily effective against a range of Gram-positive pathogens. Its mechanism of action involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis and ultimately leading to cell death .
In Vitro Activity
The in vitro efficacy of this compound has been extensively studied against various Gram-positive bacterial strains. A notable study tested this compound against 169 bloodstream isolates from patients, revealing the following results:
- Minimum Inhibitory Concentrations (MICs) :
- Staphylococcus aureus : MIC90 ranged from 0.12 to 4 µg/ml.
- Enterococcus faecalis and E. faecium : Generally susceptible, although some strains exhibited resistance with MIC90 values up to 16 µg/ml.
- Coagulase-negative staphylococci : Some strains showed MIC90 values of 8 µg/ml, indicating potential resistance .
The following table summarizes the MIC values for various pathogens tested:
Bacterial Strain | MIC90 (µg/ml) |
---|---|
Staphylococcus aureus | 0.12 - 4 |
Enterococcus faecalis | ≤ 16 |
Enterococcus faecium | ≤ 16 |
Coagulase-negative staphylococci | ≤ 8 |
Streptococcus pyogenes | ≤ 4 |
Listeria monocytogenes | ≤ 4 |
In Vivo Activity
In vivo studies have demonstrated the therapeutic potential of this compound. One study involved laboratory mice infected with methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound effectively reduced bacterial loads in infected tissues, showcasing its potential as a treatment option for serious infections caused by resistant strains .
Resistance Mechanisms
Despite its efficacy, some bacterial strains have developed resistance to this compound. The emergence of resistance mechanisms is often linked to modifications in the target site (D-alanyl-D-alanine) or through efflux pumps that reduce drug accumulation within the bacterial cell . Ongoing research aims to elucidate these mechanisms further and develop strategies to counteract resistance.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
-
Case Study on MRSA Infection :
- A patient with a severe MRSA infection was treated with this compound after failing multiple antibiotic regimens. The treatment resulted in significant clinical improvement and resolution of infection, underscoring the drug's utility in resistant infections.
- Use in Veterinary Medicine :
Propiedades
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZMXQSCZCGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H86ClN9O28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-51-1, 128441-18-9 | |
Record name | MM 47761 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decaplanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.